Product packaging for Uridylyl-2'-5'-uridine ammonium salt(Cat. No.:CAS No. 108321-54-6)

Uridylyl-2'-5'-uridine ammonium salt

Cat. No.: B1355247
CAS No.: 108321-54-6
M. Wt: 567.4 g/mol
InChI Key: JBIYPVJIZZEXEK-UHFFFAOYSA-N
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Description

Contextualizing Dinucleotides with Atypical Phosphodiester Linkages in Nucleic Acid Chemistry

In the canonical structure of RNA, ribonucleotides are joined by 3'-5' phosphodiester bonds, forming the backbone of the polymer. nih.gov This specific linkage is enzymatically controlled and is fundamental to the structure and function of nucleic acids as carriers of genetic information. nih.gov However, the existence of atypical phosphodiester linkages, such as the 2'-5' bond found in Uridylyl-2'-5'-uridine, challenges the exclusive role of the 3'-5' linkage and opens avenues for exploring alternative nucleic acid structures. nih.govnih.gov

The 2'-5' phosphodiester linkage is a structural isomer of the natural 3'-5' bond. nih.gov While less common, 2'-5' linkages are not entirely absent from biological systems. For instance, they are found at the ligation sites of certain viroids, such as the Peach latent mosaic viroid (PLMVd), where they play a role in the circularization of the viroid RNA. nih.gov The presence of these atypical bonds can influence the local and global structure of an RNA duplex. pnas.org Research has shown that RNA duplexes can accommodate interspersed 2'-5' linkages, albeit with some local structural changes and a decrease in thermal stability. pnas.org The study of dinucleotides like Uridylyl-2'-5'-uridine, which contain this atypical linkage, is therefore crucial for understanding the structural plasticity of RNA and the potential functional roles of non-canonical backbone structures.

Historical Perspectives on Ribonucleotide Dimer Research

The investigation of ribonucleotide dimers has been a cornerstone of nucleic acid research, providing fundamental insights into the chemical nature of RNA. Early research focused on the synthesis and characterization of dinucleotides with the canonical 3'-5' phosphodiester linkage, which was essential for confirming the polymeric nature of RNA. As synthetic methodologies advanced, researchers began to explore the synthesis of dimers with non-canonical linkages, including the 2'-5' bond.

The discovery that non-enzymatic polymerization of nucleotides often results in a mixture of 2'-5' and 3'-5' linkages spurred interest in the properties of these atypical dimers. nih.govnih.gov This finding had significant implications for theories on the origin of life and the prebiotic synthesis of RNA, suggesting that early nucleic acids may have contained a heterogeneous backbone. nih.gov Subsequent studies on synthetic 2'-5' linked oligonucleotides revealed that they could form stable duplexes, although with different helical parameters compared to their 3'-5' counterparts. acs.orgacs.org This body of research has progressively built our understanding of the chemical and physical properties of various ribonucleotide dimers, highlighting the unique characteristics imparted by the 2'-5' linkage.

Fundamental Academic Significance of Uridylyl-2'-5'-uridine in Biochemical Investigations

This compound is instrumental in studies aimed at understanding:

Enzyme-substrate interactions: The atypical linkage in Uridylyl-2'-5'-uridine can be used to probe the specificity of nucleases and polymerases, which are typically highly selective for the 3'-5' phosphodiester bond. nih.gov

Prebiotic chemistry: As non-enzymatic polymerization can lead to 2'-5' linkages, the study of compounds like Uridylyl-2'-5'-uridine is relevant to understanding the potential for self-replication and information storage in a prebiotic RNA world. nih.govnih.gov

The availability of Uridylyl-2'-5'-uridine ammonium (B1175870) salt as a research chemical facilitates these fundamental studies, contributing to a deeper understanding of nucleic acid chemistry and its implications for molecular biology and the origins of life.

Data Tables

Table 1: Chemical and Physical Properties of Uridylyl-2'-5'-uridine Ammonium Salt

PropertyValue
CAS Number 108321-54-6
Molecular Formula C18H23N4O14P·NH3
Molecular Weight 567.41 g/mol
Appearance White to off-white powder
Solubility Soluble in water

Data sourced from various chemical suppliers and databases. americanchemicalsuppliers.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N5O14P B1355247 Uridylyl-2'-5'-uridine ammonium salt CAS No. 108321-54-6

Properties

IUPAC Name

azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N4O14P.H3N/c23-5-7-12(27)14(16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)13(28)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIYPVJIZZEXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N5O14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585286
Record name azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-54-6
Record name azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Uridylyl 2 5 Uridine Ammonium Salt

Strategies for Regioselective 2'-5' Phosphodiester Bond Construction

The cornerstone of synthesizing Uridylyl-2'-5'-uridine is the controlled and selective formation of the phosphodiester bond at the 2'-hydroxyl group of one uridine (B1682114) moiety and the 5'-hydroxyl group of the other. The primary challenge lies in differentiating between the chemically similar 2'- and 3'-hydroxyl groups of the ribose sugar. Three main chemical synthesis protocols have been adapted for this purpose: the phosphotriester, H-phosphonate, and phosphoramidite methods.

Chemical Synthesis Protocols for Dinucleotide Phosphodiester Formation

The synthesis of dinucleotides like Uridylyl-2'-5'-uridine is a multi-step process that involves the protection of reactive functional groups, the formation of the phosphodiester linkage, and subsequent deprotection.

The phosphotriester method was one of the earlier approaches used for oligonucleotide synthesis. In the context of 2'-5' linkage formation, this method involves the reaction of a suitably protected uridine 5'-phosphodiester with the 2'-hydroxyl group of another protected uridine nucleoside. A condensing agent is used to facilitate the formation of the phosphotriester intermediate, which is later deprotected to yield the desired dinucleotide.

The H-phosphonate method offers a simpler two-step cycle for chain elongation, making it an attractive alternative. umich.edu This approach utilizes a 5'-protected uridine 3'-(H-phosphonate) monomer, which is activated and coupled to the 2'-hydroxyl of the second nucleoside. A key advantage is that the resulting H-phosphonate diester is stable to the conditions used for the removal of the 5'-protecting group, allowing for a single oxidation step at the end of the synthesis to form the phosphodiester bond. umich.edugenelink.com

The phosphoramidite method is the most widely used approach for modern oligonucleotide synthesis due to its high efficiency and amenability to automation. researchgate.netnih.gov For the synthesis of a 2'-5' linkage, a 3'-O-protected uridine 2'-phosphoramidite can be used as a building block. Alternatively, and more commonly for dinucleotide synthesis, a 5'-protected uridine with a free 2'-hydroxyl is coupled with a 2',3'-protected uridine 5'-phosphoramidite. The choice of protecting groups is paramount to direct the reaction to the 2'-position.

A generalized synthetic scheme for the phosphoramidite approach to Uridylyl-2'-5'-uridine is as follows:

Protection: Start with two uridine molecules. One is protected at the 3' and 5' positions, leaving the 2'-hydroxyl free. The other is protected at the 2' and 3' positions, with the 5'-hydroxyl being activated as a phosphoramidite.

Coupling: The two protected uridine derivatives are reacted in the presence of an activator, such as tetrazole, to form a 2'-5' phosphite triester linkage.

Oxidation: The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester using an oxidizing agent like iodine in the presence of water.

Deprotection: All protecting groups are removed to yield the final Uridylyl-2'-5'-uridine.

Purification and Ion Exchange: The crude product is purified, and the counterion is exchanged to the ammonium (B1175870) salt.

Role of Protecting Group Chemistry in 2'-5' Linkage Fidelity

The fidelity of the 2'-5' linkage formation hinges on a well-designed protecting group strategy. The goal is to selectively block the 3'-hydroxyl group of one uridine nucleoside while leaving the 2'-hydroxyl group available for phosphorylation.

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is typically protected with an acid-labile group, such as the dimethoxytrityl (DMT) group, which allows for its selective removal to enable chain extension in solid-phase synthesis. twistbioscience.com

Differential Protection of 2'- and 3'-Hydroxyl Groups: This is the most critical aspect for regioselective 2'-5' synthesis. Several strategies are employed:

Bulky Silyl Protecting Groups: Groups like tert-butyldimethylsilyl (TBDMS) can be used to protect the 2'-hydroxyl group. umich.edu However, for the synthesis of a 2'-5' linkage, a strategy is needed where the 3'-hydroxyl is protected while the 2'-hydroxyl is free. This can be achieved through specific reaction conditions that favor the protection of the 3'-position or by using protecting groups that can be selectively removed from the 2'-position.

Acetal Protecting Groups: Acid-labile acetal groups, such as the tetrahydropyranyl (THP) group, have also been used for 2'-hydroxyl protection. twistbioscience.com Again, the challenge lies in the selective deprotection to free the 2'-hydroxyl for the coupling reaction.

Fluoride-Labile Protecting Groups: In addition to silyl groups, other fluoride-labile groups have been developed to offer orthogonal deprotection strategies. umich.edu

The choice of protecting group can significantly influence the diastereoselectivity of reactions at the sugar moiety, as the protecting group can direct the approach of incoming reagents. nih.gov

Functional Group Common Protecting Groups Cleavage Conditions
5'-HydroxylDimethoxytrityl (DMT)Mild Acid (e.g., Trichloroacetic Acid)
2'-Hydroxyltert-Butyldimethylsilyl (TBDMS)Fluoride Ions (e.g., TBAF)
3'-HydroxylBenzoyl (Bz)Base (e.g., Ammonia)
Uracil (B121893) Base(if needed)Base (e.g., Ammonia)
Phosphate2-Cyanoethyl (CE)Base (e.g., Ammonia)

This table presents common protecting groups used in RNA synthesis, which are adapted for the regioselective synthesis of 2'-5' linked dinucleotides.

Purification and Isolation Techniques for Synthetic 2'-5' Dinucleotides

The purification of Uridylyl-2'-5'-uridine from the reaction mixture is a significant challenge, primarily due to the presence of the 3'-5' linked isomer, which has an identical mass. Standard reversed-phase high-performance liquid chromatography (HPLC) often fails to resolve these isomers due to their similar hydrophobicity. researchgate.net

The general workflow for purification and isolation is:

Cleavage and Deprotection: The synthesized dinucleotide is cleaved from the solid support (if used) and all protecting groups are removed.

Initial Purification: The crude product may be initially purified using a technique like reversed-phase cartridge purification to remove truncated sequences and other small molecule impurities.

High-Resolution Purification: Pellicular anion exchange HPLC is then employed to separate the Uridylyl-2'-5'-uridine from the Uridylyl-3'-5'-uridine isomer.

Desalting and Ion Exchange: The purified dinucleotide is desalted, and the counterion is exchanged to the ammonium salt, typically by passing it through an appropriate ion-exchange resin.

Lyophilization: The final product is obtained as a solid by lyophilization.

Comparative Analysis of 2'-5' and 3'-5' Dinucleotide Synthetic Routes

The synthesis of 2'-5' linked dinucleotides like Uridylyl-2'-5'-uridine is generally more complex than the synthesis of their 3'-5' counterparts. This is primarily due to the need for more elaborate protecting group strategies to achieve regioselectivity.

Aspect 2'-5' Dinucleotide Synthesis 3'-5' Dinucleotide Synthesis
Regioselectivity Major challenge requiring specific protection of the 3'-OH and activation at the 2'-OH (or vice versa).More straightforward as the 5'-OH and 3'-OH are the primary and a secondary alcohol, respectively, allowing for more inherent reactivity differences. Standard protecting group schemes are well-established.
Protecting Group Strategy Requires orthogonal protecting groups for the 2'- and 3'-hydroxyls that can be selectively manipulated.Standard protocols with 5'-DMT and 2'-TBDMS (for RNA) are widely used and optimized.
Synthetic Yields Often lower due to the more complex synthetic route and potential for side reactions (e.g., formation of the 3'-5' isomer).Generally higher due to well-optimized and highly efficient standard protocols.
Purification Challenging, requiring specialized techniques like pellicular anion exchange chromatography to separate from the 3'-5' isomer. researchgate.netMore straightforward, as the main impurities are truncated or failed sequences, which are more easily separated by standard HPLC methods.
Stability of Product The 2'-5' phosphodiester bond is known to be less stable and can destabilize RNA duplexes. nih.govThe 3'-5' phosphodiester bond is the naturally occurring, stable linkage in RNA.

Structural Biology and Conformational Analysis of Uridylyl 2 5 Uridine Ammonium Salt

Spectroscopic Characterization of 2'-5' Phosphodiester Linkages

Spectroscopic methods are fundamental in elucidating the solution-state structure of dinucleotides. These techniques provide insights into the preferred conformations of the ribose sugars, the orientation of the phosphodiester backbone, and the nature of intramolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure of dinucleotides in aqueous solution. By analyzing proton (¹H) NMR spectra, particularly the spin-spin coupling constants (J-values) between protons on the ribose rings, the conformational preferences of the sugar moieties can be established.

The ribose rings in nucleotides are not planar and exist in a dynamic equilibrium between different puckered conformations, primarily the C2'-endo (S-type) and C3'-endo (N-type) forms. The percentage of each conformer can be calculated from the vicinal coupling constants, such as J(H1'-H2'). In studies of analogous 2'-5' linked dinucleotides like Cytidylyl-(2'-5')-cytidine (C(2'-5')pC), it has been observed that the ribose ring of the 2'-phosphate fragment tends to exhibit a C2'-endo pucker. nih.govoup.com In contrast, the canonical 3'-5' linked dinucleotides predominantly show a C3'-endo conformation for both ribose units. nih.gov

Table 1: Representative ¹H NMR Coupling Constants and Derived Conformational Data for a 2'-5' Linked Dinucleotide Analog (C(2'-5')pC)

ParameterNucleoside Unit (pC)Nucleoside Unit (Cp)Description
J(H1'-H2') (Hz)5.51.0Used to determine the ribose pucker equilibrium.
% C2'-endo (S-type)~60%~10%The 2'-linked sugar shows a preference for the S-type pucker.
% C3'-endo (N-type)~40%~90%The 5'-linked sugar predominantly adopts the N-type pucker typical of A-RNA.
J(H4'-H5') (Hz)2.52.2Provides information on the C4'-C5' (γ) torsion angle.
Conformation (γ)gg (gauche-gauche)gg (gauche-gauche)Indicates a preference for the +sc (synclinal) conformation.

Data derived from studies on Cytidylyl-(2'-5')-cytidine. nih.govoup.com

UV-Vis spectroscopy is a valuable method for investigating the extent of base-stacking in dinucleotides. The aromatic nucleobases absorb UV light, typically around 260 nm. When the bases stack upon one another in a parallel or near-parallel arrangement, their ability to absorb light is diminished, a phenomenon known as hypochromicity. researchgate.net

The degree of stacking can be quantified by monitoring the change in UV absorbance as a function of temperature. As the temperature increases, the thermal energy disrupts the weak, non-covalent stacking interactions, leading to an unstacked, more random conformation. This "melting" process results in an increase in UV absorbance (hyperchromicity). By analyzing the melting curve, the thermodynamic parameters of the stacking-unstacking equilibrium can be determined.

Studies on various 2'-5' linked dinucleotides have shown a significant tendency to stack, in some cases even stronger than their 3'-5' counterparts. nih.gov For instance, at room temperature, stacking in dinucleotides like C(2'-5')pC has been estimated to be around 35%. nih.govoup.com The change in absorbance provides a measure of the population of stacked versus unstacked states in solution.

Mass spectrometry (MS) is an essential analytical technique for the characterization of Uridylyl-2'-5'-uridine ammonium (B1175870) salt. It provides a precise determination of the molecular weight of the compound, confirming its chemical identity. For Uridylyl-2'-5'-uridine ammonium salt (C₁₈H₂₃N₄O₁₄P·NH₃), the expected molecular weight is approximately 567.41 g/mol . americanchemicalsuppliers.com

High-resolution mass spectrometry can confirm the elemental composition of the molecule. Furthermore, tandem mass spectrometry (MS/MS), which involves the fragmentation of the parent ion, is used for structural elucidation. stanford.edu The fragmentation pattern provides information about the connectivity of the atoms within the molecule. Characteristic fragments for dinucleotides include the loss of the nucleobases and cleavages within the ribose and phosphate (B84403) groups, allowing for confirmation of the sequence and the nature of the phosphodiester linkage. researchgate.net MS is also a sensitive method for assessing the purity of the sample by detecting the presence of any synthetic byproducts or degradation products.

X-ray Crystallographic Investigations of 2'-5' Linked Dinucleotide Structures

X-ray crystallography provides an atomic-resolution view of the molecular structure in the solid state. While a crystal structure for Uridylyl-2'-5'-uridine itself is not publicly available, structures of closely related 2'-5' linked dinucleotides, such as Adenylyl-(2'-5')-cytidine (A2'p5'C), have been solved and offer critical insights. nih.govnih.gov

In the crystal structure of A2'p5'C, the molecule adopts a compact, single-stranded helical conformation. nih.govnih.gov Contrary to some solution-state studies suggesting strong stacking for 2'-5' dinucleotides, this particular crystal structure showed minimal intramolecular base-base stacking. nih.govnih.gov Instead, it revealed an unusual "stacking" interaction where the ribose oxygen of the cytidine (B196190) was positioned over the adenine (B156593) ring. nih.gov Such high-resolution data are invaluable for validating and refining computational models.

Table 2: Key Conformational Parameters from the X-ray Crystal Structure of a 2'-5' Linked Dinucleotide Analog (A2'p5'C)

Torsion AngleResidue 1 (Adenosine)Residue 2 (Cytidine)
χ (Glycosidic)205.1° (anti)200.7° (anti)
δ (Sugar Pucker)83.9° (C3'-endo)145.2° (C2'-endo)
α (O3'-P-O5'-C5')N/A-69.2°
β (P-O5'-C5'-C4')N/A177.3°
γ (O5'-C5'-C4'-C3')N/A53.5°
ε (C4'-C3'-O3'-P)-152.0°N/A
ζ (C3'-O3'-P-O5')80.9°N/A

Data derived from the crystal structure of Adenylyl-(2'-5')-cytidine. nih.gov

Molecular Dynamics Simulations and Computational Approaches to Conformational Behavior

Molecular dynamics (MD) simulations and other computational methods complement experimental data by providing a dynamic picture of the conformational landscape of Uridylyl-2'-5'-uridine in solution. acs.orgnih.gov These simulations model the interactions between all atoms in the dinucleotide and the surrounding solvent molecules over time, allowing for the exploration of different stable and transient conformations. acs.org

MD simulations can be used to:

Sample Conformational Space: Explore the full range of possible ribose puckers, backbone torsion angles, and base orientations that are thermally accessible.

Calculate Free Energy Landscapes: Determine the relative energies of different conformations, identifying the most stable or preferred structures.

Analyze Dynamic Properties: Investigate the transitions between different conformational states, revealing the flexibility of the molecule. acs.org

Theoretical energy calculations and simulations on 2'-5' polynucleotide chains suggest that they have a limited ability to form regular, long helical structures compared to their 3'-5' counterparts. nih.gov The unique linkage geometry restricts the possible helical parameters. Simulations can also be used to validate experimental results from NMR by calculating theoretical NMR parameters from the simulated structures. nih.gov

Analysis of Intramolecular Base-Stacking and Hydrogen Bonding in Atypical Dinucleotides

The conformational properties of Uridylyl-2'-5'-uridine are heavily influenced by non-covalent intramolecular interactions, primarily base-stacking and hydrogen bonding.

Base-Stacking: The stacking of the two uracil (B121893) rings is a major stabilizing force. This interaction is driven by a combination of hydrophobic effects and van der Waals forces between the aromatic rings. nih.gov As indicated by UV-Vis and NMR spectroscopy, 2'-5' linked dinucleotides exhibit a significant population of stacked conformers in solution. nih.gov However, the geometry of this stack can be different from that found in A- or B-form RNA. The 2'-5' linkage can alter the relative orientation (twist, slide, rise) of the stacked bases. nih.gov

Hydrogen Bonding: While intramolecular base-pairing is not expected in this dinucleotide, specific hydrogen bonds can play a role in stabilizing certain conformations. For example, NMR studies of other 2'-5' linked RNAs have suggested the potential for a hydrogen bond to form between the free 3'-hydroxyl group of the first nucleotide and a non-bridging phosphate oxygen. pnas.org This interaction can further restrict the flexibility of the backbone and favor specific sugar pucker conformations. Computational simulations are particularly useful for identifying and quantifying the strength and persistence of such transient hydrogen bonds.

Impact of the 2'-5' Linkage on Overall Dinucleotide Conformation and Flexibility

Research based on high-resolution X-ray crystallography and nuclear magnetic resonance (NMR) studies on RNA duplexes containing 2'-5' linkages reveals that the molecule adjusts its local structure to accommodate this perturbation. pnas.org The most notable impact is on the ribose sugar pucker. While nucleotides in a standard A-form RNA helix predominantly adopt a C3'-endo conformation, sugars involved in a 2'-5' linkage show a strong preference for the C2'-endo conformation. pnas.org This shift in sugar pucker is a primary mechanism for accommodating the altered backbone geometry. However, studies have also indicated that the energy difference between the C2'-endo and C3'-endo conformations at these sites is relatively small, suggesting a degree of conformational flexibility. pnas.org

The altered linkage directly affects the torsional angles of the phosphodiester backbone. Theoretical energy calculations have been used to probe the conformational characteristics of (2'-5') polynucleotide chains, identifying preferred torsional combinations that differ from standard 3'-5' linked structures. nih.gov These changes are most evident in helical parameters such as x-displacement and slide, which are significantly perturbed at the site of the 2'-5' linkage and directly affect intrastrand base stacking. pnas.org

Furthermore, conformational analysis of related 2'-5'-linked dinucleotides, such as A2'-5'U, has shown a surprisingly strong tendency for base-base stacking, even more so than in their 3'-5' linked equivalents. nih.gov In the case of A2'-5'U, a stacked state is observed where the Adenosine (B11128) unit is in an S-type (C2'-endo) conformation and the Uridine (B1682114) is in an N-type (C3'-endo) conformation. nih.gov This indicates that 2'-5' dinucleotides can adopt stable, stacked conformations, though the specific geometry of this stacking is different from that in 3'-5' dinucleotides. nih.gov This inherent flexibility and capacity for local structural rearrangement allow RNA molecules with sporadic 2'-5' linkages to maintain significant functionality. nih.gov

Interactive Data Table: Conformational Parameters at 2'-5' vs. 3'-5' Linkages

The table below summarizes key conformational differences observed between standard 3'-5' RNA linkages and the atypical 2'-5' linkage, based on crystallographic and NMR data.

ParameterStandard 3'-5' Linkage (A-RNA)2'-5' LinkagePrimary Impact
Sugar Pucker Predominantly C3'-endoPredominantly C2'-endo pnas.orgAlters backbone path and distance between adjacent phosphates.
Helical Parameter: Slide ~ -1.5 ÅSignificantly perturbed from standard pnas.orgAffects the stacking overlap between consecutive bases.
Helical Parameter: x-displacement ~ -4.4 ÅSignificantly perturbed from standard pnas.orgMeasures the displacement of the base pair from the helical axis.
Thermodynamic Stability (Tm) HigherLower researchgate.netThe local structural strain leads to reduced duplex stability.
Global Structure Canonical A-form helixMinimally altered A-form helix pnas.orgnih.govFlanking nucleotides buffer the local perturbation.

Biochemical Functions and Molecular Interactions of Uridylyl 2 5 Uridine Ammonium Salt

Modulation of Enzymatic Activities by 2'-5' Linked Dinucleotides

The unconventional 2'-5' phosphodiester bond is a critical determinant of how dinucleotides interact with and modulate the activity of various enzymes. Unlike the standard 3'-5' linkage, this bond alters the sugar-phosphate backbone's conformation, influencing recognition, binding, and catalysis.

The recognition of dinucleotides by enzymes is a highly specific process governed by the three-dimensional structure of the enzyme's active site. The binding of classical dinucleotides, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), often involves a conserved structural motif within the protein. nih.gov This motif includes a consensus sequence for phosphate (B84403) binding and specific hydrophobic and charged amino acid residues that stabilize the interaction. nih.gov

For 2'-5' linked dinucleotides, the binding mechanism is particularly relevant in the context of the innate immune system. For instance, cyclic dinucleotides containing 2'-5' linkages are recognized by the STING (Stimulator of Interferon Genes) adaptor protein, a crucial step in activating immune responses. researchgate.net The binding affinity and subsequent signaling are sensitive to the specific nucleobases and the linkage type (2'-5' vs. 3'-5'). researchgate.net Enzymes that synthesize these molecules, such as 2',5'-oligoadenylate synthetase (OAS), have active sites tailored to catalyze the formation of the 2'-5' bond, demonstrating a high degree of structural recognition for the incoming nucleotide substrates. nih.gov The interaction between an enzyme and a nucleic acid is not static; enzymes like uracil (B121893) DNA glycosylase can drastically change the DNA backbone's structure upon binding to facilitate catalysis. nih.gov

Enzyme/Protein ClassInteraction with 2'-5' LinkageKey Recognition FeaturesReference
2',5'-Oligoadenylate Synthetases (OAS)Catalyzes the synthesis of 2'-5' oligoadenylates from ATP.Active site geometry specifically accommodates the 2'-OH of the acceptor nucleotide for phosphodiester bond formation. nih.govnih.gov
RNase LActivated by 2'-5' oligoadenylates (specifically adenosine).Binding pocket has high specificity for the 2'-5' linked adenosine (B11128) oligomer structure. nih.govnih.gov
STING Adaptor ProteinBinds 2'-5', 3'-5' cyclic dinucleotides to trigger immune signaling.Conformational recognition of the cyclic dinucleotide structure, including the specific phosphodiester linkages. researchgate.net
Nucleases (e.g., T4 DNA polymerase exonuclease)Hydrolysis is significantly paused or inhibited at 5' bridging phosphorothioester linkages, an analogue of the phosphodiester bond.The altered backbone conformation at the linkage site hinders proper positioning within the catalytic site. oup.com

The presence of a 2'-5' linkage can significantly alter an enzyme's catalytic activity and substrate preference. For the OAS family of enzymes, this linkage is the very product of their catalytic action. wikipedia.org OAS enzymes are activated by double-stranded RNA (dsRNA) and polymerize ATP into chains of 2'-5' linked oligoadenylates (2-5A). nih.gov Studies on purified 2',5'-oligoadenylate synthetase have shown that while ATP is the primary substrate, the enzyme can also incorporate other nucleotides, including UMP, into the growing oligomer chain. nih.gov This indicates that the enzyme's substrate specificity is not absolute, and it can act as a 2',5'-nucleotidyltransferase, capable of creating co-oligonucleotides. nih.gov

Conversely, the 2'-5' linkage can act as an inhibitor for enzymes that typically process 3'-5' linked nucleic acids. Many nucleases and polymerases are unable to efficiently hydrolyze or extend past a 2'-5' bond due to the conformational constraints it imposes. For example, a related 5' bridging phosphorothioester linkage in DNA causes significant pauses for exonucleases like T4 DNA polymerase. oup.com This resistance to degradation by common nucleases makes 2'-5' linked oligonucleotides more stable in cellular environments. glenresearch.com

Roles in Non-Canonical RNA Pathways and Cellular Processes

While the vast majority of RNA metabolism involves 3'-5' linkages, the existence of 2'-5' bonds points to specialized, non-canonical pathways. These pathways are often involved in cellular stress responses, such as viral infections.

The most well-characterized pathway involving 2'-5' linkages is the 2-5A oligoadenylate (B1213165) (2-5A) system, a cornerstone of the interferon-induced antiviral response. nih.gov This system provides a powerful framework for understanding the potential roles of other 2'-5' linked dinucleotides like Uridylyl-2'-5'-uridine.

Analogies:

Core Structure: The fundamental shared feature is the 2'-5' phosphodiester bond, an unusual linkage that is not typically found in cellular RNA and can be a signal for specific protein recognition. glenresearch.com

Synthesis Pathway: The OAS enzymes that produce 2-5A are capable of incorporating nucleotides other than adenosine, such as uridine (B1682114), suggesting that mixed or pure uridine 2'-5' oligomers could potentially be synthesized under certain cellular conditions. nih.gov

Distinctions:

Activator Specificity: The primary function of 2-5A is the activation of RNase L, a latent endoribonuclease that degrades viral and cellular single-stranded RNA to halt protein synthesis and inhibit viral replication. nih.govasm.org This activation is highly specific to 2'-5' linked adenosine oligomers of at least three residues in length. nih.govnih.gov

Biological Activity: Uridylyl-2'-5'-uridine and other non-adenosine dinucleotides are not known to be effective activators of RNase L. nih.gov Therefore, while structurally analogous to the building blocks of 2-5A, Uridylyl-2'-5'-uridine would not trigger the same downstream RNA degradation cascade. Its function, if any, within this pathway would likely be modulatory rather than activatory, perhaps by competing for binding to OAS or degradative enzymes.

Feature2-5A Oligoadenylate SystemUridylyl-2'-5'-uridine
Linkage Type 2'-5' Phosphodiester2'-5' Phosphodiester
Nucleobase AdenineUracil
Primary Synthesizing Enzyme 2',5'-Oligoadenylate Synthetase (OAS)Potentially OAS, as it can incorporate UMP.
Primary Effector Protein RNase LUnknown; does not effectively activate RNase L.
Known Biological Role Activation of RNase L to induce an antiviral state by degrading RNA.Primarily used as a research tool; potential role in modulating non-canonical RNA pathways.

The unique properties of Uridylyl-2'-5'-uridine make it a valuable tool for biochemical research. Modified nucleosides are widely used as probes to investigate the lifecycle of RNA molecules. For example, analogues like 4-thiouridine (B1664626) (s⁴U) and 5-ethynyluridine (B57126) (EU) can be metabolically incorporated into newly transcribed RNA. nih.govjenabioscience.com These labeled transcripts can then be isolated or visualized to study RNA synthesis, turnover, and localization. nih.govnih.gov

Uridylyl-2'-5'-uridine, with its nuclease-resistant 2'-5' linkage, could serve as a specialized probe for:

Studying 2'-5' Specific Enzymes: It can be used as a substrate or inhibitor in assays for enzymes that synthesize or degrade 2'-5' linked oligomers, helping to characterize their activity and specificity.

RNA Structure and Recognition: Incorporating a 2'-5' linkage into an RNA oligonucleotide allows researchers to study how this structural perturbation affects RNA folding and its recognition by RNA-binding proteins. glenresearch.comglenresearch.com

Antisense Technology: The increased stability of 2'-5' linked oligonucleotides against cellular nucleases makes them attractive candidates for the development of antisense therapies, which rely on short nucleic acid sequences to bind to specific mRNA targets and modulate gene expression. glenresearch.com

Research into Biochemical Mechanisms of Antiviral and Anticancer Effects

The established role of the 2-5A system in mediating the antiviral and antitumor effects of interferons provides a basis for investigating similar properties in its analogues. nih.gov Research in this area focuses on how molecules like Uridylyl-2'-5'-uridine might interfere with viral replication or cancer cell proliferation at a biochemical level.

The primary antiviral mechanism of the 2-5A system is the activation of RNase L, leading to widespread RNA degradation and the induction of apoptosis in virus-infected cells. nih.govasm.org Given that Uridylyl-2'-5'-uridine does not activate RNase L, its potential antiviral mechanisms would have to be indirect. Research might explore whether it can act as a competitive inhibitor of 2',5'-phosphodiesterases, the enzymes that degrade 2-5A. nih.gov By slowing the degradation of endogenous 2-5A, it could potentially prolong the activation of RNase L and enhance the antiviral state.

In the context of cancer, many therapeutic agents function by interfering with nucleic acid synthesis, inducing apoptosis, or disrupting critical signaling pathways. nih.govnih.gov For example, the compound curcumin (B1669340) can induce apoptosis and cause cell cycle arrest in various cancer cell lines. nih.gov The 2-5A/RNase L pathway itself is known to have antiproliferative and pro-apoptotic effects, contributing to the anticancer action of interferons. nih.gov Research into the anticancer mechanisms of Uridylyl-2'-5'-uridine could investigate whether it can be metabolized into analogues that disrupt RNA metabolism specifically in cancer cells or modulate apoptosis-related pathways, independent of RNase L activation.

Investigating Inhibition of DNA Replication via Biochemical Pathways

While direct studies on the inhibitory effects of Uridylyl-2'-5'-uridine ammonium (B1175870) salt on DNA replication are not presently available, potential mechanisms can be postulated by examining the bioactivity of analogous compounds, such as 2',5'-oligoadenylates (2-5A). The 2-5A system is a critical component of the innate immune response to viral infections. Upon activation by double-stranded RNA, oligoadenylate synthetases (OAS) produce 2',5'-linked oligoadenylates. These molecules, in turn, activate RNase L, an endonuclease that degrades viral and cellular RNA, thereby inhibiting protein synthesis and viral replication.

It is conceivable that Uridylyl-2'-5'-uridine, due to its structural similarity to 2-5A, could interact with components of similar pathways. However, it is important to note that the 2-5A system is highly specific to adenylate oligomers.

Furthermore, uridine and its derivatives are known to play complex roles in cellular metabolism that could indirectly influence DNA replication. For instance, the cellular pools of nucleotides are tightly regulated, and an influx of a uridine dinucleotide could potentially disrupt the balance of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis. DNA polymerases are highly sensitive to the relative concentrations of dNTPs, and imbalances can lead to replication stress and errors.

Table 1: Key Enzymes in DNA Replication and Potential, Indirect Influence of Uridine Metabolism

EnzymeFunction in DNA ReplicationPotential Indirect Influence by Uridine Derivatives
DNA Polymerase Synthesizes new DNA strandsAlterations in dNTP pools due to uridine metabolism could affect polymerase fidelity and processivity.
Helicase Unwinds the DNA double helixNo direct interactions are known, but changes in cellular energy status influenced by uridine metabolism could have downstream effects.
Primase Synthesizes RNA primersUridine triphosphate (UTP) is a substrate for primase; significant changes in cellular UTP levels could theoretically impact primer synthesis.
Ligase Joins Okazaki fragmentsNo direct known interactions.

Exploration of Molecular Targets and Pathways in Cell Models

Specific molecular targets for Uridylyl-2'-5'-uridine ammonium salt have not been identified in cell models. However, the broader class of uridine nucleotides and their derivatives are known to interact with P2Y receptors, a group of G protein-coupled receptors. nih.govnih.gov These receptors are involved in a multitude of signaling pathways that can influence cell growth, proliferation, and apoptosis.

For example, the activation of certain P2Y receptors by uridine triphosphate (UTP) or uridine diphosphate (B83284) (UDP) can lead to the stimulation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate and diacylglycerol. These second messengers, in turn, can modulate intracellular calcium levels and activate protein kinase C, respectively, leading to a cascade of downstream signaling events that could impact the cell cycle and, consequently, DNA replication.

Table 2: P2Y Receptors and Their Known Uridine-Based Ligands

Receptor SubtypePrimary Uridine-Based Agonist(s)Key Signaling PathwayPotential Relevance to Cell Proliferation
P2Y2 UTP, UDPGq/11 -> Phospholipase CCan promote or inhibit proliferation depending on cell type.
P2Y4 UTPGq/11 -> Phospholipase CImplicated in various cellular processes, including inflammation and cell growth.
P2Y6 UDPGq/11 -> Phospholipase CInvolved in inflammatory responses and has been linked to cell survival pathways.
P2Y14 UDP-glucoseGi/o -> Inhibition of adenylyl cyclasePrimarily involved in immune cell function.

It is plausible that this compound could interact with one or more of these receptors, or perhaps with a yet-unidentified receptor that recognizes this specific dinucleotide structure. The atypical 2',5'-linkage might confer a unique binding affinity and downstream signaling profile compared to the more common 3',5'-linked uridine nucleotides. However, without direct experimental evidence, this remains speculative.

Advanced Analytical Techniques in Uridylyl 2 5 Uridine Ammonium Salt Research

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of Uridylyl-2'-5'-uridine ammonium (B1175870) salt. atdbio.com Its high resolution and adaptability make it suitable for separating the target dinucleotide from complex mixtures, including reaction byproducts or related cellular components. Various HPLC modes are employed, each leveraging different chemical properties for separation.

Reversed-Phase (RP) HPLC is commonly used, where separation is based on hydrophobicity. For polar compounds like dinucleotides, ion-pairing agents such as tetrabutylammonium (B224687) are often added to the mobile phase. longdom.org This agent forms a neutral, more hydrophobic complex with the negatively charged phosphate (B84403) backbone of the Uridylyl-2'-5'-uridine, allowing for better retention and separation on a nonpolar stationary phase (e.g., C18). longdom.org

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative for very polar compounds. In HILIC, a polar stationary phase is used with a largely organic mobile phase, creating a water-rich layer on the stationary phase into which polar analytes can partition. sielc.com This method is effective for separating nucleosides and their derivatives. sielc.comhelixchrom.com

For preparative applications, HPLC can be scaled up to isolate larger quantities of Uridylyl-2'-5'-uridine ammonium salt with high purity. diva-portal.orggilson.com The optimization of solvent gradients and flow rates is critical to achieving efficient separation and recovery of the purified compound. atdbio.com

Table 1: HPLC Methods for Nucleoside and Nucleotide Analysis

HPLC Mode Stationary Phase Mobile Phase Components Separation Principle Application for Uridylyl-2'-5'-uridine
Reversed-Phase (RP) C18, C8 (Nonpolar) Acetonitrile/Water, Ion-pairing agent (e.g., tetrabutylammonium) Hydrophobicity Analytical and preparative separation from less polar impurities.
Ion-Pair RP C18, C8 (Nonpolar) Acetonitrile/Water, Buffer, Ion-pairing agent Forms neutral ion pairs that are retained by the nonpolar stationary phase. Enhanced retention and resolution of the charged dinucleotide. longdom.org
HILIC Polar (e.g., silica (B1680970) with bonded polar groups) High organic solvent content (e.g., Acetonitrile) with a small amount of aqueous buffer Partitioning into an aqueous layer on the stationary phase surface. Separation of highly polar dinucleotides from other polar compounds. sielc.com
Anion-Exchange Positively charged functional groups Aqueous buffer with a salt gradient (e.g., ammonium acetate) Electrostatic interaction between the negatively charged phosphate group and the positively charged stationary phase. High-resolution separation based on charge, effective for purification. nih.gov

Ion-Exchange Chromatography for Dinucleotide Purification

Ion-exchange chromatography (IEX) is a powerful technique for the purification of dinucleotides like this compound, primarily due to the molecule's inherent negative charge from the phosphate backbone. nih.gov This method separates molecules based on their net charge by utilizing a stationary phase with covalently bound ionic functional groups.

For the purification of Uridylyl-2'-5'-uridine, an anion-exchange resin is used, which has a positively charged stationary phase. The process involves several key steps:

Equilibration: The column is equilibrated with a low ionic strength buffer at a specific pH to ensure the stationary phase is charged and ready for sample loading.

Sample Loading: The sample containing the dinucleotide is loaded onto the column. The negatively charged Uridylyl-2'-5'-uridine binds to the positively charged resin, while neutral or positively charged impurities pass through.

Washing: The column is washed with the equilibration buffer to remove any unbound or weakly bound contaminants.

Elution: The bound dinucleotide is eluted by increasing the ionic strength of the mobile phase, typically by applying a salt gradient (e.g., sodium chloride or ammonium acetate). nih.gov The salt ions compete with the bound analyte for the charged sites on the resin, causing the Uridylyl-2'-5'-uridine to be released and eluted from the column.

This technique is highly effective for separating the target dinucleotide from precursors, shorter fragments, or other charged molecules. Polymer-based anion-exchange columns are particularly useful as they are stable at high pH, which can help to disrupt any secondary structures that may form, leading to improved separation. atdbio.com

Advanced Mass Spectrometry Techniques for Quantitative and Qualitative Analysis

Mass spectrometry (MS) is an indispensable tool for both the qualitative and quantitative analysis of this compound. When coupled with liquid chromatography (LC-MS), it provides a highly sensitive and specific method for identifying and quantifying the compound in complex biological matrices. nih.gov

Qualitative Analysis: For identification, mass spectrometry measures the mass-to-charge ratio (m/z) of the intact molecule (parent ion). High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental composition of Uridylyl-2'-5'-uridine. Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In this process, the parent ion is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern of uridine (B1682114) and its derivatives is well-characterized, with typical cleavages occurring at the glycosidic bond and within the ribose sugar ring. researchgate.netresearchgate.netnih.gov This fragmentation signature provides definitive structural evidence for the compound.

Quantitative Analysis: For quantification, techniques like selected reaction monitoring (SRM) are employed. nih.gov In an SRM experiment, the mass spectrometer is set to monitor a specific fragmentation event—the transition of a specific parent ion to a specific fragment ion. This is a highly selective process that minimizes interference from other molecules in the sample, allowing for accurate and sensitive quantification even at very low concentrations. nih.gov The abundance of the signal is directly proportional to the amount of the analyte present. nih.gov

Table 2: Mass Spectrometry Parameters for Nucleoside Analysis

Technique Ionization Method Analyzer Purpose Information Obtained for Uridylyl-2'-5'-uridine
LC-MS Electrospray Ionization (ESI) Quadrupole, Time-of-Flight (TOF) Identification and Quantification Accurate mass, retention time.
High-Resolution MS ESI TOF, Orbitrap Accurate Mass Measurement Confirmation of elemental composition.
Tandem MS (MS/MS) ESI Triple Quadrupole, Ion Trap Structural Elucidation and Quantification Fragmentation pattern for structural confirmation, specific parent-fragment transitions for SRM. nih.gov
Selected Reaction Monitoring (SRM) ESI Triple Quadrupole Targeted Quantification Highly sensitive and specific measurement of concentration in complex samples. nih.gov

Isotopic Labeling Strategies for Mechanistic Studies in Biological Systems

Isotopic labeling is a powerful strategy used to trace the metabolic fate and elucidate the mechanisms of action of molecules like Uridylyl-2'-5'-uridine in biological systems. wikipedia.org This technique involves replacing one or more atoms in the molecule with their stable heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H). wikipedia.orgeurisotop.com The isotopically labeled compound is chemically identical to the unlabeled version but can be distinguished by its increased mass using mass spectrometry or by its unique properties in nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

In mechanistic studies, labeled Uridylyl-2'-5'-uridine can be introduced into cells or cell-free systems. By tracking the appearance of the isotopic label in other molecules, researchers can map the metabolic pathways in which the dinucleotide participates. For example, if Uridylyl-2'-5'-uridine is involved in a particular signaling cascade, the label may be transferred to downstream effector molecules, which can then be identified and quantified. eurisotop.com

Stable isotope labeling coupled with mass spectrometry is a common approach. acs.org For instance, cells can be grown in media containing a labeled precursor, such as ¹⁵N-labeled uracil (B121893) or ¹³C-labeled glucose, which will be incorporated into the Uridylyl-2'-5'-uridine molecule during its synthesis. nih.gov The mass shift in the resulting dinucleotide and its metabolites can be precisely measured, allowing for the quantification of metabolic flux and the identification of novel biochemical transformations. nih.gov This approach provides invaluable insights into the dynamic roles of Uridylyl-2'-5'-uridine within the complex network of cellular metabolism. eurisotop.com

Emerging Research Directions and Future Prospects for Uridylyl 2 5 Uridine Ammonium Salt

Development of Novel Synthetic Strategies for Expanding the Atypical Dinucleotide Library

The synthesis of atypical dinucleotides like Uridylyl-2'-5'-uridine ammonium (B1175870) salt has traditionally been a complex challenge. However, recent advancements in both chemical and enzymatic methods are enabling the creation of a more diverse library of these compounds for research.

Chemical Synthesis: Solid-phase synthesis using the 'silyl-phosphoramidite' method has been a cornerstone for producing oligoribonucleotides with 2'-5' linkages. nih.gov This approach allows for controlled, sequential addition of nucleotides on a solid support, enabling the precise placement of the atypical linkage. nih.gov More recent strategies focus on modular approaches and one-pot synthesis to improve efficiency. For instance, a modified one-pot strategy has been successfully used to synthesize novel cyclic dinucleotide (CDN) analogs containing 2'-5' linkages. mdpi.com This method involves the coupling of protected noncanonical nucleosides with phosphoramidites, followed by oxidation, deprotection, and cyclization. mdpi.com Another powerful chemical technique is the Suzuki–Miyaura cross-coupling reaction, which has been used to prepare 7-(het)aryl 7-deazapurine CDNs, starting from key iodinated CDN intermediates. nih.govacs.org These advanced chemical methods provide the flexibility to introduce a wide range of modifications to the nucleobase, sugar, and phosphate (B84403) backbone.

Enzymatic Synthesis: Biocatalytic approaches offer a more streamlined and sustainable alternative to multi-step chemical synthesis. nih.gov Enzymes like cyclic GMP–AMP synthase (cGAS) and bacterial dinucleotide cyclases have been harnessed for the one-step enzymatic synthesis of CDNs from various nucleoside triphosphate (NTP) analogues. nih.govacs.org This method is particularly advantageous as it often circumvents the need for extensive protecting group manipulations that complicate chemical synthesis. nih.gov Researchers are exploring the substrate promiscuity of these enzymes to generate large collections of modified dinucleotides, including those with alterations at the nucleobase and ribose moieties. mdpi.com

These evolving synthetic strategies are crucial for expanding the library of atypical dinucleotides, providing researchers with a broader range of molecules to investigate their biological roles and therapeutic potential.

Synthesis StrategyDescriptionAdvantagesKey Intermediates/Reagents
Solid-Phase Synthesis Stepwise synthesis of oligonucleotides on a solid support.Precise control over sequence and linkage type.Silyl-phosphoramidites, controlled-pore glass beads. nih.gov
One-Pot Chemical Synthesis Multiple reaction steps are performed in a single reactor.Increased efficiency and reduced purification steps.Protected nucleosides, phosphoramidites, 2-cyanoethyl-N,N,N',N'-tetraisopropyl phosphorodiamidite. mdpi.com
Suzuki–Miyaura Cross-Coupling A cross-coupling reaction used to create carbon-carbon bonds.Allows for the introduction of diverse aryl groups on the nucleobase.Iodinated dinucleotide intermediates, boronic acids/esters. nih.govacs.org
Enzymatic Synthesis Use of enzymes (e.g., cGAS) to catalyze dinucleotide formation.High selectivity, mild reaction conditions, fewer steps.Nucleoside triphosphate (NTP) analogues. nih.govacs.orgnih.gov

Identification of Undiscovered Biological Receptors and Effector Proteins for 2'-5' Linked Dinucleotides

A key area of ongoing research is the identification of the cellular machinery that recognizes and responds to 2'-5' linked dinucleotides. While the interferon-induced 2',5'-oligoadenylate synthetase (OAS)-RNase L system is a well-known pathway involving 2'-5' linked oligoadenylates, the receptors for other atypical dinucleotides are still being uncovered.

A significant breakthrough has been the discovery that the STING (Stimulator of Interferon Genes) protein is a direct receptor for cyclic dinucleotides (CDNs) that contain 2'-5' phosphodiester linkages. mdpi.com The natural ligand for STING, 2'3'-cGAMP, contains one such linkage. nih.gov Binding of these CDNs to STING, an endoplasmic reticulum-associated protein, initiates a signaling cascade that is pivotal to the innate immune system. mdpi.com Research has shown that synthetic CDNs with 2'-5' linkages can exhibit high binding affinity for human STING, sometimes even greater than the natural ligand. mdpi.com

Beyond STING, the purinergic system, which consists of a family of receptors (P2Y and P2X) that respond to extracellular nucleotides, represents another potential area for discovering receptors for atypical dinucleotides. researchgate.netnih.gov P2Y receptors, which are G protein-coupled receptors, are activated by a variety of nucleotides, including ATP and UTP. nih.gov While the direct interaction of linear Uridylyl-2'-5'-uridine with these receptors is not yet fully characterized, the structural similarity to known P2Y agonists suggests this is a promising avenue for investigation. Future research will likely employ techniques such as affinity chromatography, proteomics, and genetic screening to systematically identify novel binding partners and effector proteins for the expanding library of 2'-5' linked dinucleotides.

Elucidation of Signaling Cascades and Regulatory Networks Involving Atypical Dinucleotides

The discovery of receptors like STING has opened the door to understanding the downstream signaling cascades initiated by 2'-5' linked dinucleotides. A signaling cascade is a series of biochemical reactions within a cell, triggered by a stimulus, that ultimately leads to a specific cellular response. wikipedia.org

The cGAS-STING pathway is a prime example. Upon binding of a CDN ligand like 2'3'-cGAMP, STING undergoes a conformational change, leading to the recruitment and activation of the kinase TBK1. TBK1 then phosphorylates the transcription factor IRF3, which dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines. nih.gov This cascade is a critical component of the innate immune response to cytosolic DNA from pathogens or cellular damage. nih.gov

Emerging research aims to map these signaling networks in greater detail. This includes identifying all the molecular players involved, understanding the regulatory feedback loops, and determining how these pathways are integrated with other cellular processes. nih.gov For instance, recent studies suggest that some signaling pathways may exhibit bidirectional signal propagation, a phenomenon known as retroactivity, where downstream components can influence the activity of upstream modules. nih.gov Elucidating the complete signaling network for atypical dinucleotides will provide a deeper understanding of their physiological roles and how they might be targeted for therapeutic intervention in areas like cancer immunotherapy and antiviral treatments. mdpi.comwikipedia.org

Design and Synthesis of 2'-5' Linked Dinucleotide Analogs for Biochemical Tool Development

To probe the complex biological systems involving atypical dinucleotides, researchers are actively designing and synthesizing analogs that can serve as powerful biochemical tools. nih.gov These analogs are modified to have specific properties, such as increased stability, higher receptor affinity, or the ability to be fluorescently labeled or cross-linked to their targets.

One common strategy is the modification of the phosphodiester backbone. For example, replacing one of the non-bridging oxygen atoms with sulfur creates a phosphorothioate (B77711) linkage. mdpi.com These phosphorothioate analogs often exhibit increased resistance to enzymatic degradation by nucleases, making them more stable probes for cellular assays. mdpi.com Furthermore, studies have shown that phosphorothioate-containing CDNs can exhibit a higher binding affinity for STING compared to their phosphodiester counterparts. mdpi.com

Other modifications involve altering the nucleobase or the sugar moiety. nih.gov For example, the synthesis of 7-deazapurine CDN analogues has led to compounds with enhanced activity as STING agonists. nih.gov Site-specific incorporation of a single 2',5'-linked nucleotide into antisense oligonucleotides has also been shown to enhance their therapeutic profile by improving their hepatotoxicity profile without compromising potency. nih.gov These carefully designed analogs are invaluable for studying ligand-receptor interactions, mapping signaling pathways, and validating potential drug targets. nih.gov

Analog TypeModificationPurposeExample Application
Phosphorothioates Replacement of a non-bridging oxygen in the phosphate group with sulfur.Increase nuclease resistance; potentially enhance binding affinity.Probing the STING pathway with enhanced stability. mdpi.com
Nucleobase Modifications Alteration of the purine (B94841) or pyrimidine (B1678525) base structure (e.g., 7-deazapurine).Enhance receptor binding and activation; modulate biological activity.Development of super-potent STING agonists. nih.gov
Sugar Modifications Incorporation into larger oligonucleotides at specific sites.Improve therapeutic properties of antisense drugs.Reducing toxicity of antisense oligonucleotides. nih.gov
Labeled Analogs Attachment of fluorescent or radioactive tags.Visualize and track the molecule within cells; identify binding partners.Studying the cellular uptake and localization of dinucleotides.

Q & A

Q. What are the standard protocols for synthesizing uridylyl-2'-5'-uridine ammonium salt, and how do reaction conditions influence yield?

The synthesis typically involves phosphorylation of uridine derivatives. A widely used method is the Khorana-Moffatt procedure, where uridine 5'-monophosphate (UMP) is coupled with activated sugar phosphates using uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (UMP-morpholidate) . Key parameters include:

  • Temperature : Reactions are conducted at 0–4°C to minimize hydrolysis of labile intermediates.
  • Solvent system : Pyridine or dimethylformamide (DMF) enhances solubility of nucleotide intermediates .
  • Purification : Ion-exchange chromatography (e.g., DEAE-Sephadex) is critical for isolating the ammonium salt form .

Q. How can researchers assess the solubility and stability of this compound in aqueous buffers?

  • Solubility : Test in ammonium acetate buffer (pH 6.5–7.5) at concentrations up to 50 mM, as ammonium ions counterbalance the phosphate group’s charge .
  • Stability : Monitor degradation via HPLC under varying temperatures (4°C, 25°C) and pH conditions. Hydrolysis of the 2'-5' phosphodiester bond is accelerated at pH < 5.0 .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • NMR : 31^{31}P NMR distinguishes 2'-5' vs. 3'-5' phosphodiester linkages (δ = -10 to -12 ppm for 2'-5') .
  • Mass spectrometry : ESI-MS in negative ion mode confirms molecular weight (e.g., [M–H]⁻ at m/z 565.2 for uridylyl-uridine) .
  • UV spectroscopy : Absorbance at 260 nm (ε ≈ 10,000 M⁻¹cm⁻¹) quantifies nucleotide concentration .

Advanced Research Questions

Q. How can researchers address discrepancies in reported EC₅₀ values for this compound in P2Y receptor activation studies?

Conflicting EC₅₀ values (e.g., 300 nM for P2Y6 in UDP disodium salt vs. 1.2 µM in ammonium salt ) may arise from:

  • Salt form effects : Sodium ions may enhance receptor binding compared to ammonium.
  • Buffer composition : Divalent cations (e.g., Mg²⁺) in assay buffers can stabilize phosphate groups, altering ligand-receptor kinetics .
    Methodological solution : Perform parallel assays with both sodium and ammonium salts under identical buffer conditions (e.g., 1 mM MgCl₂ in HEPES, pH 7.4).

Q. What strategies optimize enzymatic reactions involving this compound as a substrate or inhibitor?

For enzymes like UDP-glucose dehydrogenase:

  • Co-factor optimization : Include 2 mM NAD⁺ to maximize enzymatic turnover .
  • Substrate pre-treatment : Dialyze the ammonium salt against Tris-HCl (pH 8.0) to remove excess NH₄⁺, which can inhibit some enzymes .
  • Kinetic monitoring : Use stopped-flow spectrophotometry to track real-time UDP release at 340 nm (NADH formation) .

Q. How can hygroscopicity challenges be mitigated during storage of this compound?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Desiccants : Use anhydrous calcium sulfate in storage containers to maintain low humidity .
  • Quality control : Regularly assess water content via Karl Fischer titration (target: <0.5% w/w) .

Q. What experimental designs resolve contradictions in the compound’s role in nucleotide metabolism vs. immune modulation?

  • Dual-labeling studies : Use 14^{14}C-uridine and 3^{3}H-ammonium to track metabolic incorporation into RNA vs. cytokine secretion pathways .
  • Knockdown models : siRNA targeting P2Y receptors in immune cells (e.g., macrophages) can isolate metabolic vs. signaling effects .

Q. How should researchers handle discrepancies in chromatographic purity assessments?

  • Multi-modal chromatography : Combine ion-exchange (for charge heterogeneity) with reverse-phase HPLC (for hydrophobicity-based impurities) .
  • Spiking experiments : Add known impurities (e.g., uridine 5'-monophosphate) to validate separation efficiency .

Methodological Notes

  • Contradiction resolution : When comparing data across studies, ensure salt forms, buffer systems, and assay temperatures are standardized.
  • Advanced characterization : For structural ambiguity, employ X-ray crystallography with heavy-atom derivatives (e.g., uranyl acetate) .
  • Biological assays : Include negative controls with non-hydrolyzable analogs (e.g., uridine 5'-[α,β-methylene]diphosphate) to confirm activity specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.